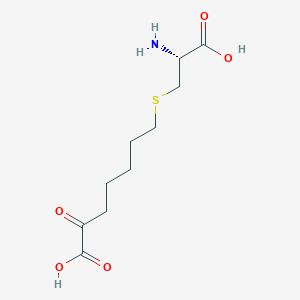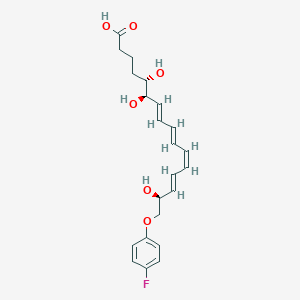
N-Desmethyl Itopride Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyl Itopride Hydrochloride is a derivative of Itopride Hydrochloride, a prokinetic agent used to enhance gastrointestinal motility. Itopride Hydrochloride is known for its dual mechanism of action, which includes inhibition of acetylcholinesterase and antagonism of dopamine D2 receptors . This compound retains similar properties but with slight modifications in its chemical structure, making it a subject of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Itopride Hydrochloride typically involves the demethylation of Itopride Hydrochloride. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or aluminum chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the demethylation process is optimized for yield and purity. The process includes steps such as reaction monitoring, purification through crystallization or chromatography, and quality control to ensure the final product meets pharmaceutical standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to its corresponding amine derivatives under hydrogenation conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at the aromatic positions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is typically used for reduction reactions.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential pharmacological activities .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the effects of demethylation on pharmacological activity.
Biology: The compound is used in research to understand its effects on gastrointestinal motility and its interaction with biological targets.
Medicine: N-Desmethyl Itopride Hydrochloride is investigated for its potential therapeutic applications in treating gastrointestinal disorders.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
N-Desmethyl Itopride Hydrochloride exerts its effects through a dual mechanism of action:
Acetylcholinesterase Inhibition: By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine in the gastrointestinal tract, enhancing motility.
Dopamine D2 Receptor Antagonism: The compound blocks dopamine D2 receptors, preventing the inhibitory effects of dopamine on gastrointestinal motility.
These actions result in improved gastric emptying and reduced symptoms of functional dyspepsia.
Comparison with Similar Compounds
Itopride Hydrochloride: The parent compound with similar prokinetic properties.
Metoclopramide: Another prokinetic agent with a different mechanism of action, primarily as a dopamine receptor antagonist.
Domperidone: A dopamine receptor antagonist used for similar indications.
Uniqueness: N-Desmethyl Itopride Hydrochloride is unique due to its dual mechanism of action and its ability to enhance gastrointestinal motility without crossing the blood-brain barrier, thus minimizing central nervous system side effects .
Properties
CAS No. |
5922-37-2 |
|---|---|
Molecular Formula |
C19H25ClN2O4 |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C19H24N2O4.ClH/c1-20-10-11-25-16-7-4-14(5-8-16)13-21-19(22)15-6-9-17(23-2)18(12-15)24-3;/h4-9,12,20H,10-11,13H2,1-3H3,(H,21,22);1H |
InChI Key |
JJKXCZOXCNXKFQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC.Cl |
Synonyms |
3,4-Dimethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide Hydrochloride; 3,4-Dimethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide Monohydrochloride; N-[p-[2-(Methylamino)ethoxy]benzyl]veratramide Hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




